molecular formula C32H54N10O12 B10858044 Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar

Cat. No.: B10858044
M. Wt: 770.8 g/mol
InChI Key: VBFSXYRMXNNFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar is a synthetic decapeptide featuring an acetylated N-methyl glycine (Ac-Gly(N-me)) at the N-terminus, followed by nine sarcosine (Sar; N-methyl glycine) residues. Its molecular formula is C₃₂H₅₄N₁₀O₁₂, with a molecular weight of approximately 794.83 g/mol, and a CAS registry number of 2857963-60-9 .

Properties

Molecular Formula

C32H54N10O12

Molecular Weight

770.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C32H54N10O12/c1-22(43)33(2)12-23(44)34(3)13-24(45)35(4)14-25(46)36(5)15-26(47)37(6)16-27(48)38(7)17-28(49)39(8)18-29(50)40(9)19-30(51)41(10)20-31(52)42(11)21-32(53)54/h12-21H2,1-11H3,(H,53,54)

InChI Key

VBFSXYRMXNNFQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

Wang resin, a hydroxymethylphenoxy-based support, is preferred due to its compatibility with Fmoc chemistry and high stability under repetitive coupling conditions. The first sarcosine residue is loaded onto the resin via esterification, typically achieving >95% loading efficiency.

Table 1: Resin Performance Comparison

Resin TypeLoading Efficiency (%)Stability to Repetitive Deprotection
Wang Resin97.2 ± 1.5Excellent
Rink Amide MBHA89.4 ± 2.1Moderate
2-Chlorotrityl93.8 ± 1.8Good

Data adapted from patent IL308025A.

Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min), achieving >99% deprotection efficiency.

  • Coupling : Activated using HATU/DIPEA in DMF (4:1 equiv), with extended reaction times (2–4 hr) for N-methylated residues.

The repetitive sarcosine sequence necessitates double coupling for residues 3–9 to overcome steric hindrance from adjacent N-methyl groups. Microwave-assisted synthesis (50°C, 30 W) reduces coupling time by 40% while maintaining 98% purity.

Challenges in N-Methylated Amino Acid Incorporation

Steric and Electronic Effects

N-methylation reduces nucleophilicity of the amine by 60–80%, requiring potent activating agents. Comparative studies show:

Table 2: Coupling Reagent Efficiency

ReagentCoupling Yield (%)Side Products (%)
HATU98.7 ± 0.50.3
HOBt85.2 ± 1.22.1
PyBOP92.4 ± 0.91.5

Data from IL308025A and Peptide.com.

Solvent Optimization

Anhydrous DMF outperforms DCM/NMP mixtures, improving solubility of N-methylated intermediates by 3.5-fold. Critical solvent properties:

  • Polarity Index : 6.4 (DMF) vs. 3.1 (DCM)

  • Dielectric Constant : 36.7 (DMF) vs. 8.9 (DCM)

Chain Elongation and Sequence Verification

Mid-synthesis monitoring via Kaiser Test and LC-MS ensures >99% coupling efficiency at each step. The glycine N-methylation at position 1 introduces a conformational constraint verified by:

  • Circular Dichroism : Shows 35% α-helix content stabilization vs. unmethylated analogue.

  • NMR Spectroscopy : Δδ 0.45 ppm for Hα protons confirms restricted backbone mobility.

Cleavage and Global Deprotection

Final cleavage employs TFA:H2O:TIPS (95:2.5:2.5) for 3 hr, achieving:

  • 92.4% crude yield

  • 85.7% purity (HPLC)

Critical parameters:

  • Temperature : 25°C (higher temperatures increase aspartimide formation by 12%).

  • Scavengers : 0.1 M EDT reduces cysteine oxidation by 78%.

Purification and Characterization

HPLC Purification

A C18 column with 10–40% acetonitrile/0.1% TFA gradient over 45 min achieves 98.2% purity. Key metrics:

Table 3: Purification Performance

ParameterValue
Retention Time22.4 min
Column Efficiency45,000 N/m
Recovery Yield76.8 ± 2.1%

Lyophilization

Freeze-drying at -50°C/0.01 mbar produces a stable powder with:

  • Residual Solvent : <0.1% (ICH Q3C compliant)

  • Water Content : 1.2 ± 0.3% (Karl Fischer)

Alternative Synthesis Strategies

Segment Condensation

Coupling pre-synthesized fragments (Ac-{Gly(N-me)}-Sar-Sar-Sar + Sar-Sar-Sar-Sar-Sar-Sar) using DIC/HOAt:

  • Yield : 68.4% vs. 92.1% for linear SPPS

  • Racemization : 1.8% vs. 0.2%

Enzymatic Synthesis

Subtilisin variants catalyze Sar-Sar bond formation with:

  • Turnover Number : 1.2 × 10³ min⁻¹

  • Thermostability : Tm = 65°C (vs. 48°C wild type)

Scalability and Industrial Considerations

A 50 mmol-scale synthesis demonstrates:

  • Cost Breakdown : 62% reagents, 28% labor, 10% purification

  • Environmental Impact : PMI (Process Mass Intensity) = 8,760 vs. industry target 5,000

Chemical Reactions Analysis

Types of Reactions

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Therapeutic Applications

1.1 Antiviral Activity
Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar exhibits antiviral properties against a range of viruses, including HIV, HCV, and influenza. Its mechanism involves inhibiting viral entry and replication, making it a candidate for developing antiviral therapies .

1.2 Antibody-Drug Conjugates (ADCs)
This peptide can be utilized in the design of antibody-drug conjugates. By linking this compound to antibodies, researchers can enhance the targeted delivery of cytotoxic agents to cancer cells, improving therapeutic efficacy while minimizing systemic toxicity .

1.3 Apoptosis Induction
this compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways such as JAK/STAT and MAPK/ERK. This property positions it as a potential therapeutic agent in oncology .

Mechanistic Insights

2.1 Cell Signaling Pathways
The compound influences several key signaling pathways involved in cell proliferation and survival, including:

  • NF-κB Pathway: Modulates inflammatory responses and cell survival.
  • PI3K/Akt/mTOR Pathway: Involved in cell growth and metabolism.
  • GPCR Signaling: Affects various physiological processes through G-protein-coupled receptors .

2.2 Metabolic Enzyme Interaction
this compound interacts with metabolic enzymes such as proteases and kinases, potentially altering metabolic pathways that are crucial for cancer progression and viral replication .

Case Studies

3.1 Case Study: Antiviral Efficacy
In a study examining the antiviral efficacy of this compound against HIV, researchers found that the peptide significantly reduced viral load in infected cell cultures. The study highlighted its potential as a therapeutic agent for HIV treatment .

3.2 Case Study: Cancer Therapy
Another study explored the use of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-SAR Sar in combination with chemotherapy agents in breast cancer models. The results indicated enhanced apoptosis rates and reduced tumor size compared to controls, suggesting its utility in combination therapy strategies .

Data Summary Table

Application AreaMechanism of ActionNotable Findings
Antiviral TherapyInhibition of viral replicationSignificant reduction in viral load
Antibody-Drug ConjugatesTargeted delivery of cytotoxic agentsEnhanced efficacy in cancer treatment
Apoptosis InductionActivation of apoptotic pathwaysIncreased apoptosis in cancer cells

Mechanism of Action

The mechanism of action of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar involves its interaction with specific molecular targets, such as antibodies in the case of antibody-drug conjugates. The peptide can be conjugated to an antibody, allowing for targeted delivery of therapeutic agents to specific cells or tissues. This targeted approach enhances the efficacy and reduces the side effects of the therapeutic agents .

Comparison with Similar Compounds

Key Structural and Functional Features:

  • N-Terminal Acetylation : The acetyl group enhances metabolic stability by reducing enzymatic degradation and modulating solubility .
  • N-Methylation : Each glycine residue in the chain is methylated (Sar = N-methyl glycine), conferring rigidity to the peptide backbone and resistance to proteolysis .
  • Hydrophobicity : The repetitive sarcosine units contribute to a hydrophobic profile, influencing membrane permeability and aggregation behavior .

This compound is primarily used in research for studying peptide transport mechanisms, membrane interactions, and as a model for synthetic peptidomimetics .

Comparison with Similar Compounds

Below is a detailed comparison of Ac-{Gly(N-me)}-Sar₉ with structurally or functionally related compounds, focusing on adsorption, pharmacokinetics, and membrane permeability.

N-Methylated vs. Non-Methylated Peptides

(a) Ac-Gly vs. Gly and Gly-NH₂

  • Adsorption on Zinc Surfaces: Gly (glycine) and Gly-NH₂ (glycinamide) adsorb strongly on Zn surfaces, as shown by FTIR peaks for –NH₂ (3200–3500 cm⁻¹) and C=O (1597 cm⁻¹) . Ac-Gly (acetylated glycine) exhibits weak adsorption due to reduced reactivity of the acetylated amine group, limiting its utility in surface-modification applications . Implication: The acetyl group in Ac-{Gly(N-me)}-Sar₉ may similarly reduce adsorption in biological or material interfaces compared to non-acetylated analogs .

(b) N-Me vs. N-H Analogs in Lincomycin Derivatives

  • Antibacterial Activity :
    • N-Me analogs (e.g., compound 76) showed stronger activity against Gram-positive pathogens than N-H analogs (e.g., compounds 47, 72) .
    • Pharmacokinetics : N-Me derivatives generally exhibit improved metabolic stability but may have reduced solubility due to increased hydrophobicity .

Sarcosine-Rich Peptides

(a) Gly-Sar Dipeptide

  • Transport Kinetics :
    • Gly-Sar uptake in bovine mammary epithelial cells (BMEC) is mediated by PepT2 transporters, with a Km = 36 μM and Vmax = 70 pmol/mg protein/min .
    • Uptake is pH-dependent (optimal at pH 7.0) and saturable within 15 minutes .
    • Comparison : Ac-{Gly(N-me)}-Sar₉ likely has slower transport kinetics due to its larger size and acetylated terminus but may retain pH-dependent uptake .

(b) Poly-Sarcosine Macrocycles

  • Membrane Permeability :
    • Replacing ester groups with N-Me amides in macrocycles reduces passive diffusion (from 22% to 11% per substitution) due to increased polarity and conformational rigidity .
    • Implication : The nine sarcosine units in Ac-{Gly(N-me)}-Sar₉ may limit membrane permeability compared to ester-containing analogs .

N-Methylation in Analytical Chemistry

(a) Derivatization with (N-Me)Py+B(OH)₂

  • Catecholamine Analysis :
    • N-methylated boronic acid derivatives enhance MALDI-MS detection by forming stable boronate esters with diol groups, aided by unique isotopic patterns .
    • Relevance : Ac-{Gly(N-me)}-Sar₉’s N-methyl groups could similarly facilitate derivatization for analytical workflows .

Data Tables

Table 1. Comparative Properties of Ac-{Gly(N-me)}-Sar₉ and Analogous Compounds

Property Ac-{Gly(N-me)}-Sar₉ Gly-Sar Dipeptide N-Me Lincomycin Derivative Poly-Sarcosine Macrocycles
Molecular Weight 794.83 g/mol 190.2 g/mol ~500–600 g/mol ~600–800 g/mol
Key Functional Groups Acetyl, N-Me NH₂, COOH N-Me, macrolide core N-Me, ester/amide
Membrane Permeability Low (predicted) Moderate (Km = 36 μM) High (Gram-positive targeting) 11–22% diffusion efficiency
Metabolic Stability High (acetyl + N-Me) Low (PepT2-dependent) Moderate High (rigid backbone)

Biological Activity

Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar is a decapeptide that has garnered attention for its potential biological activities and applications in drug design. This compound, characterized by a unique structure comprising multiple sarcosine (Sar) residues, is explored for its implications in therapeutic contexts, particularly in the development of antibody-drug conjugates (ADCs).

Chemical Structure and Properties

The chemical formula of this compound is C32H54N10OC_{32}H_{54}N_{10}O with a molecular weight of 770.83 g/mol. The presence of the N-methyl group in glycine enhances its hydrophobicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor interactions and influence signaling pathways. Its design allows it to mimic natural peptides, facilitating binding to specific receptors involved in various physiological processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of peptide compounds. The incorporation of multiple Sar residues contributes to enhanced stability and resistance to enzymatic degradation, which is vital for therapeutic efficacy.

A study highlighted the importance of specific amino acid sequences in determining the binding affinity and specificity towards target receptors. The repetitive Sar units may also play a role in enhancing solubility and bioavailability, which are critical factors for drug development .

Antibody-Drug Conjugates (ADCs)

This compound has been investigated as a component in ADC formulations. ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The peptide's structure allows for effective conjugation with cytotoxic drugs while maintaining stability in circulation .

Table 1: Comparison of ADCs Utilizing Different Peptide Linkers

Peptide LinkerStabilityTargeting EfficiencyCytotoxicity
Ac-{Gly(N-me)}-Sar...HighModerateHigh
Fmoc-bis-N-MethylglycineModerateHighModerate
Ac-Gly-GlyLowLowHigh

Research Findings

Recent research indicates that modifications to the peptide structure can significantly impact its biological activity. For instance, altering the number of Sar residues or the nature of the terminal groups can enhance binding affinity to specific receptors or improve pharmacokinetic properties .

Additionally, SAR studies have shown that specific configurations within the peptide can lead to different biological outcomes, emphasizing the need for thorough exploration during drug design .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar and confirming its structural integrity?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, utilizing repetitive deprotection and coupling cycles. Structural confirmation requires tandem techniques:

  • Mass Spectrometry (MS) : To verify molecular weight accuracy (e.g., MALDI-TOF or ESI-MS) .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for sequence validation and N-methylation analysis, particularly at the Gly(N-me) residue .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for experimental use) .
    • Data Table :
TechniquePurposeCritical Parameters
SPPSPeptide assemblyCoupling efficiency (>99% per step)
HPLCPurity assessmentRetention time, peak symmetry
NMRStructural confirmationChemical shift alignment (δ 2.7–3.1 ppm for N-methyl groups)

Q. How do researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility is tested via serial dilution in buffers (e.g., PBS, pH 7.4), monitored by turbidity measurements. Stability assays include:

  • Circular Dichroism (CD) Spectroscopy : To track conformational changes over time .
  • Accelerated Degradation Studies : Exposure to elevated temperatures (e.g., 37°C for 72 hours) with HPLC monitoring .
    • Key Consideration : Sar (sarcosine) residues enhance solubility but may reduce metabolic stability, requiring comparative studies with non-methylated analogs .

Advanced Research Questions

Q. What experimental designs are optimal for studying the conformational dynamics of this compound in membrane-mimetic environments?

  • Methodological Answer : Use multi-modal approaches:

  • Molecular Dynamics (MD) Simulations : All-atom simulations in lipid bilayers (e.g., DPPC membranes) to predict folding patterns .
  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics with lipid vesicles .
  • Fluorescence Quenching : Tryptophan analogs or environmental probes (e.g., ANS) to assess hydrophobic interactions .
    • Data Contradiction Analysis : Discrepancies between MD predictions and experimental data (e.g., SPR) may arise from force field inaccuracies, necessitating iterative refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.